![molecular formula C16H20F3N3O4 B2554293 N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1797586-87-8](/img/structure/B2554293.png)
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is a complex organic compound with significant potential in various scientific fields. This compound features a piperidine ring substituted with a hydroxyl group and an ethanediamide backbone, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution with Hydroxyl Group: The hydroxyl group is introduced via a substitution reaction, often using reagents like sodium hydroxide or potassium hydroxide.
Attachment of Ethanediamide Backbone: The ethanediamide backbone is attached through an amidation reaction, using reagents such as ethylenediamine and a suitable activating agent like carbodiimide.
Introduction of Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic substitution reaction, using reagents like trifluoromethoxybenzene and a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antagonist for specific receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets. The hydroxyl group and the trifluoromethoxy group play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may act as an antagonist or agonist, depending on the target and the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxypiperidine: A simpler analog with a hydroxyl group on the piperidine ring.
N-[2-(1-benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1-carboxamide: A related compound with a different substitution pattern.
Uniqueness
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N’-[4-(trifluoromethoxy)phenyl]ethanediamide is unique due to the presence of both the hydroxyl group and the trifluoromethoxy group, which confer distinct chemical properties and biological activities. This combination makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3N3O4/c17-16(18,19)26-13-3-1-11(2-4-13)21-15(25)14(24)20-7-10-22-8-5-12(23)6-9-22/h1-4,12,23H,5-10H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFSZEZFHIXPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2554210.png)
![3-methyl-N-(4-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2554212.png)
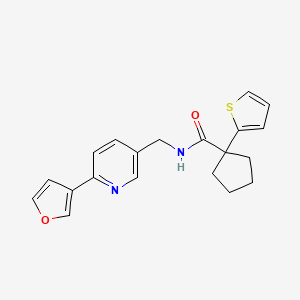
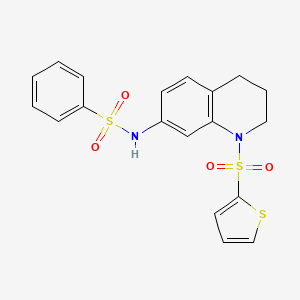
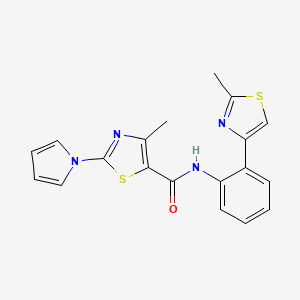
![1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2554221.png)
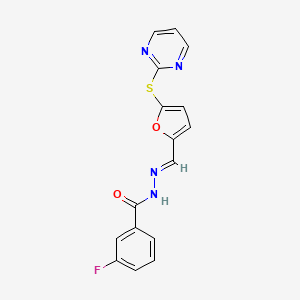
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2554223.png)

![1-[2-Nitro-4-(trifluoromethyl)phenyl]-3-methylpiperazine hydrochloride](/img/structure/B2554226.png)
![3-[[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]amino]-2-methylbenzamide](/img/structure/B2554227.png)
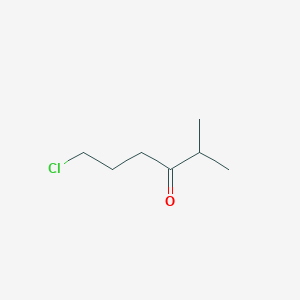

![5-butyryl-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2554233.png)
